![molecular formula C18H24N2O4S B4777490 ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B4777490.png)
ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate
Übersicht
Beschreibung
Ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It is currently in phase 1 clinical trials for the treatment of B-cell lymphomas and leukemias.
Wirkmechanismus
Ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis (programmed cell death) in B-cells.
Biochemical and physiological effects:
In preclinical studies, ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate has been shown to have potent anti-tumor activity in B-cell lymphoma and leukemia models. It has also been shown to inhibit the proliferation and survival of primary B-cells from patients with chronic lymphocytic leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate in lab experiments is its high potency and selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling. However, one limitation is that it may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.
Zukünftige Richtungen
There are several future directions for the development of ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate and other BTK inhibitors. One direction is to explore their potential in combination with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Another direction is to investigate their potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by abnormal B-cell signaling. Finally, further studies are needed to determine the optimal dosing and treatment regimens for ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate in clinical trials.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate has been shown to be a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. This makes it a promising candidate for the treatment of B-cell malignancies, which are characterized by abnormal B-cell receptor signaling.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(2-methylsulfanylbenzoyl)piperidine-1-carbonyl]amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-3-24-16(21)11-19-18(23)20-10-6-7-13(12-20)17(22)14-8-4-5-9-15(14)25-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRVLPYRBOYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.